molecular formula C22H22N4O4 B11285148 5-hydroxy-N-(3-methoxyphenyl)-2-(4-methoxyphenyl)-3-methyl-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide

5-hydroxy-N-(3-methoxyphenyl)-2-(4-methoxyphenyl)-3-methyl-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide

Cat. No.: B11285148
M. Wt: 406.4 g/mol
InChI Key: CGIRMINVTSGBJS-UHFFFAOYSA-N
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Description

5-hydroxy-N-(3-methoxyphenyl)-2-(4-methoxyphenyl)-3-methyl-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. This compound is characterized by its unique structure, which includes hydroxy, methoxy, and carboxamide functional groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydroxy-N-(3-methoxyphenyl)-2-(4-methoxyphenyl)-3-methyl-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate hydrazine derivatives with aldehydes or ketones, followed by cyclization and functional group modifications. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, reducing reaction time, and ensuring the safety and scalability of the production process. Industrial methods may also incorporate advanced techniques such as continuous flow reactors and automated synthesis to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

5-hydroxy-N-(3-methoxyphenyl)-2-(4-methoxyphenyl)-3-methyl-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions to modify its functional groups.

    Substitution: The methoxy and hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxy group may yield ketones, while substitution reactions can introduce new functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

5-hydroxy-N-(3-methoxyphenyl)-2-(4-methoxyphenyl)-3-methyl-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent due to its bioactive properties.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-hydroxy-N-(3-methoxyphenyl)-2-(4-methoxyphenyl)-3-methyl-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-hydroxy-7-(4’-hydroxy-3’-methoxyphenyl)-1-phenyl-3-heptanone
  • 4-hydroxy-3-methoxy-benzaldehyde derivatives
  • Pyrazolo[1,5-a]pyrimidine derivatives

Uniqueness

5-hydroxy-N-(3-methoxyphenyl)-2-(4-methoxyphenyl)-3-methyl-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H22N4O4

Molecular Weight

406.4 g/mol

IUPAC Name

N-(3-methoxyphenyl)-2-(4-methoxyphenyl)-3-methyl-5-oxo-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidine-7-carboxamide

InChI

InChI=1S/C22H22N4O4/c1-13-20(14-7-9-16(29-2)10-8-14)25-26-18(12-19(27)24-21(13)26)22(28)23-15-5-4-6-17(11-15)30-3/h4-11,18H,12H2,1-3H3,(H,23,28)(H,24,27)

InChI Key

CGIRMINVTSGBJS-UHFFFAOYSA-N

Canonical SMILES

CC1=C2NC(=O)CC(N2N=C1C3=CC=C(C=C3)OC)C(=O)NC4=CC(=CC=C4)OC

Origin of Product

United States

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